N-(2-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(2-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that features a chlorophenyl group, a furan ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. The process starts with the preparation of the core pyridazinone structure, followed by the introduction of the furan ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, furan derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone can produce dihydropyridazines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide: shares structural similarities with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-13-5-1-2-6-14(13)20-17(23)8-3-11-22-18(24)10-9-15(21-22)16-7-4-12-25-16/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZJIJIKKQKITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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